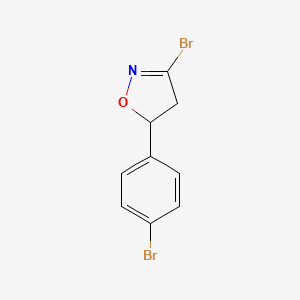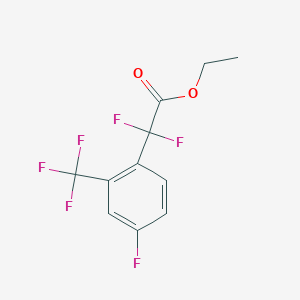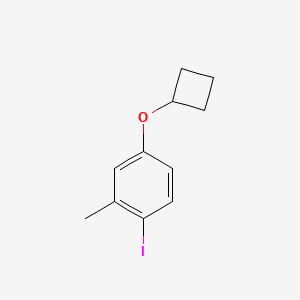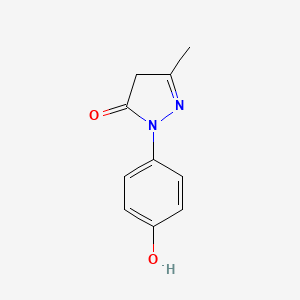
2-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine is a chemical compound with the molecular formula C12H17N3O It is characterized by the presence of a piperidine ring substituted with a hydroxy group and a benzamidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine typically involves the reaction of 4-hydroxy-piperidine with benzamidine derivatives under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxy group, followed by nucleophilic substitution with a benzamidine derivative . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzamidine moiety can be reduced to a benzylamine derivative using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
Oxidation: 2-(4-Oxo-piperidin-1-ylmethyl)-benzamidine.
Reduction: 2-(4-Hydroxy-piperidin-1-ylmethyl)-benzylamine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the benzamidine moiety can interact with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-piperidine: A simpler analog with similar structural features but lacking the benzamidine moiety.
Benzamidine: A compound with a similar functional group but without the piperidine ring.
Uniqueness
2-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine is unique due to the combination of the piperidine ring and benzamidine moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
887577-56-2 |
|---|---|
Fórmula molecular |
C13H19N3O |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide |
InChI |
InChI=1S/C13H19N3O/c14-13(15)12-4-2-1-3-10(12)9-16-7-5-11(17)6-8-16/h1-4,11,17H,5-9H2,(H3,14,15) |
Clave InChI |
QYMVDSWWPDYIJO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1O)CC2=CC=CC=C2C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-oxo-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B12092849.png)



![2-[4-(Difluoromethoxy)phenyl]pyrrolidine](/img/structure/B12092884.png)







![Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]-](/img/structure/B12092942.png)
